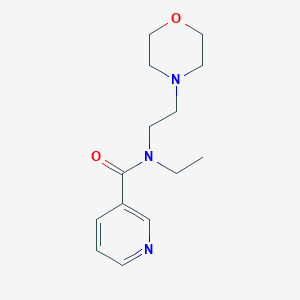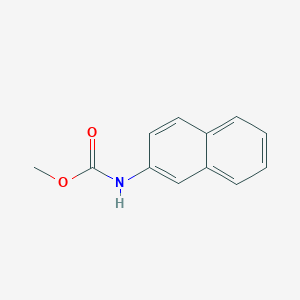![molecular formula C14H9N5S B5292883 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5292883.png)
2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has a unique structure that allows it to interact with specific proteins involved in cancer cell growth and survival.
Applications De Recherche Scientifique
2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. It has been shown to inhibit the activity of a specific protein called MTH1, which is involved in the maintenance of nucleotide pools in cancer cells. By inhibiting MTH1, 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can induce DNA damage and cell death in cancer cells, while sparing normal cells. This makes 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine a promising candidate for cancer therapy.
Mécanisme D'action
2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine inhibits the activity of MTH1 by binding to its active site and preventing it from carrying out its normal function. MTH1 is an enzyme that is involved in the removal of oxidized nucleotides from the nucleotide pool in cells. Cancer cells have higher levels of oxidative stress than normal cells, which leads to an accumulation of oxidized nucleotides. By inhibiting MTH1, 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine prevents the removal of these nucleotides, leading to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This is likely due to the differential expression of MTH1 in cancer cells versus normal cells. MTH1 is overexpressed in many types of cancer, making it a promising target for cancer therapy. 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has also been shown to sensitize cancer cells to other treatments, such as radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has several advantages as a research tool, including its specificity for MTH1 and its ability to induce DNA damage and cell death in cancer cells. However, there are also some limitations to using 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments. For example, it may not be effective in all types of cancer, and its mechanism of action may not be fully understood in some cases. Additionally, the synthesis of 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can be challenging, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine. One area of focus could be on optimizing the synthesis method to make 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine more readily available for research purposes. Another direction could be on developing more potent analogs of 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine that can be used in cancer therapy. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine and its potential applications in different types of cancer. Finally, clinical trials are needed to determine the safety and efficacy of 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine in humans.
Méthodes De Synthèse
The synthesis of 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves a series of chemical reactions that start with commercially available starting materials. The first step involves the formation of a pyridine ring by reacting 4-chloropyridine with sodium hydride in the presence of a solvent such as dimethylformamide. The resulting intermediate is then reacted with 2-thiophenecarboxaldehyde in the presence of a catalyst such as palladium acetate to form a thienyl-pyridine intermediate. This intermediate is then reacted with an azide compound in the presence of copper (I) iodide to form the final product, 2-(4-pyridinyl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine.
Propriétés
IUPAC Name |
2-pyridin-4-yl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5S/c1-2-12(20-9-1)11-5-8-16-14-17-13(18-19(11)14)10-3-6-15-7-4-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSXXQUTVIIUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-4-yl-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}methyl)-4-azepanol hydrochloride](/img/structure/B5292808.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5292820.png)
![N-(tert-butyl)-2-(4-{[(2-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5292828.png)
![N-{[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methyl}acetamide](/img/structure/B5292832.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-3-pyridinylacetamide](/img/structure/B5292847.png)
![N-ethyl-N-({3-[(2-propylpyrrolidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5292851.png)
![N-(3-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5292856.png)


![(3R*,4R*)-1-(4-methoxybenzoyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-3-pyrrolidinol](/img/structure/B5292892.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)

![4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)
![3-[(dimethylamino)methyl]-1-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-3-piperidinol](/img/structure/B5292909.png)